2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate is a chemical compound with the molecular formula C22H26O5 and a molecular weight of 370.45 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2-(3-benzoylphenyl)propanoic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate can be compared with other similar compounds such as:
2-(2-Methoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which may result in different chemical and physical properties.
2-(2-Ethoxyethoxy)ethyl 2-(4-benzoylphenyl)propanoate: The position of the benzoyl group is different, which can influence the compound’s reactivity and interactions.
2-(2-Ethoxyethoxy)ethyl 2-(3-acetylphenyl)propanoate: This compound has an acetyl group instead of a benzoyl group, leading to variations in its chemical behavior and applications.
Biological Activity
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests a capacity for significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C₁₈H₁₈O₄, and it features a complex structure that includes an ethoxyethoxy group and a benzoylphenyl moiety. The presence of these functional groups is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives have demonstrated effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Certain structural analogs have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study on related compounds revealed significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.
Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|---|
Compound A | E. coli | 50 | Moderate |
Compound B | S. aureus | 25 | High |
Compound C | Pseudomonas aeruginosa | 100 | Low |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors. The ethoxyethoxy group may enhance solubility and facilitate cellular uptake, while the benzoylphenyl portion could be involved in binding to specific biomolecules.
Case Study: Anticancer Activity
In a comparative study of similar compounds, several derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values in the low micromolar range, suggesting potent anticancer activity.
Compound | Cancer Cell Line | IC₅₀ (µM) | Effectiveness |
---|---|---|---|
Compound D | HeLa (Cervical Cancer) | 5 | High |
Compound E | MCF-7 (Breast Cancer) | 10 | Moderate |
Compound F | A549 (Lung Cancer) | 8 | High |
Research Findings
Recent studies have focused on optimizing the synthesis of similar compounds to enhance their biological activity. For instance, modifications to the benzoyl group have been shown to increase potency against specific cancer cell lines .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-3-25-12-13-26-14-15-27-22(24)17(2)19-10-7-11-20(16-19)21(23)18-8-5-4-6-9-18/h4-11,16-17H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHFYAVGWONFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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